Cas no 942938-63-8 (1-(4-Cyclopropylphenyl)ethan-1-amine)

1-(4-Cyclopropylphenyl)ethan-1-amine is a chiral amine compound featuring a cyclopropyl-substituted phenyl ring, which imparts unique steric and electronic properties. This structural motif enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group contributes to increased metabolic stability and improved binding affinity in target molecules, making it valuable for drug discovery applications. Its amine functionality allows for further derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing compounds. The compound’s well-defined structure ensures consistent reactivity, facilitating its use in asymmetric synthesis and catalysis. Suitable for research and industrial applications, it offers a balance of stability and reactivity for advanced chemical transformations.
1-(4-Cyclopropylphenyl)ethan-1-amine structure
942938-63-8 structure
Product Name:1-(4-Cyclopropylphenyl)ethan-1-amine
CAS No:942938-63-8
MF:C11H15N
MW:161.243502855301
CID:4666604
PubChem ID:55211304
Update Time:2025-10-28

1-(4-Cyclopropylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyclopropylphenyl)ethan-1-amine
    • 1-(4-cyclopropylphenyl)ethanamine
    • 1-(4-Cyclopropylphenyl)ethan-1-amine
    • Inchi: 1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3
    • InChI Key: ZALZLSQMLQNUNA-UHFFFAOYSA-N
    • SMILES: NC(C)C1C=CC(=CC=1)C1CC1

Computed Properties

  • Exact Mass: 161.120449483 g/mol
  • Monoisotopic Mass: 161.120449483 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26
  • Molecular Weight: 161.24

1-(4-Cyclopropylphenyl)ethan-1-amine Security Information

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Additional information on 1-(4-Cyclopropylphenyl)ethan-1-amine

Comprehensive Overview of 1-(4-Cyclopropylphenyl)ethan-1-amine (CAS No. 942938-63-8): Properties, Applications, and Industry Insights

1-(4-Cyclopropylphenyl)ethan-1-amine (CAS No. 942938-63-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclopropyl-substituted phenylamine derivative exhibits a balanced lipophilicity and steric profile, making it a valuable intermediate in modern drug discovery. The compound's molecular scaffold combines an aromatic system with a strained cyclopropane ring, offering interesting possibilities for molecular interactions and bioactivity modulation.

Recent studies highlight the growing importance of amine-functionalized aromatic compounds like 1-(4-Cyclopropylphenyl)ethan-1-amine in developing novel kinase inhibitors and GPCR-targeting therapeutics. The pharmaceutical industry particularly values its structural versatility, as the cyclopropyl group can enhance metabolic stability while the amine functionality serves as a handle for further derivatization. Researchers are exploring its potential in creating next-generation small molecule drugs with improved pharmacokinetic profiles.

From a synthetic chemistry perspective, CAS No. 942938-63-8 represents an interesting case study in selective amine synthesis. The compound's production typically involves multi-step processes including palladium-catalyzed cross-coupling reactions and reductive amination protocols. Advanced purification techniques such as preparative HPLC are often employed to achieve the high purity levels required for pharmaceutical applications, typically >98% as confirmed by NMR spectroscopy and mass spectrometry analysis.

The physicochemical properties of 1-(4-Cyclopropylphenyl)ethan-1-amine contribute significantly to its utility. With a calculated logP value in the moderate range (approximately 2.1-2.5), the compound demonstrates favorable membrane permeability while maintaining sufficient water solubility for biological testing. Its molecular weight of 161.23 g/mol falls within the preferred range for drug-like molecules, aligning with Lipinski's rule of five for oral bioavailability.

In material science applications, researchers are investigating 942938-63-8 as a potential building block for functional polymers and advanced coatings. The amine group can participate in polymerization reactions or serve as an anchor point for surface modifications. Some studies suggest possible applications in creating smart materials with responsive properties, though these investigations remain in early stages.

The analytical characterization of 1-(4-Cyclopropylphenyl)ethan-1-amine presents specific challenges that have become a focus area for analytical method development. Modern techniques like UHPLC-MS/MS are being optimized for precise quantification in complex matrices, addressing growing needs in pharmaceutical quality control and metabolite identification studies. These advancements support the compound's increasing role in preclinical research pipelines.

Environmental and safety assessments of CAS 942938-63-8 indicate it requires standard laboratory handling precautions typical for amine compounds. While not classified as hazardous under current regulations, proper engineering controls and personal protective equipment are recommended during handling. The compound's environmental fate and biodegradation profile are subjects of ongoing investigation as part of comprehensive green chemistry initiatives in the chemical industry.

Market analysts note rising demand for cyclopropyl-containing building blocks like 1-(4-Cyclopropylphenyl)ethan-1-amine, driven by pharmaceutical industry trends toward three-dimensional molecular architectures. The global market for such specialized intermediates is projected to grow steadily, supported by increasing R&D investments in targeted therapies and precision medicine approaches. Several contract research organizations have added this compound to their catalogs, reflecting its growing importance in drug discovery.

Recent patent literature reveals innovative applications of 942938-63-8 in asymmetric synthesis and chiral resolution technologies. The compound's structure lends itself to development of enantioselective catalysts and auxiliaries, particularly in reactions requiring control over stereochemical outcomes. These developments align with the pharmaceutical industry's emphasis on single-enantiomer drugs and stereocontrolled synthesis.

Quality standards for 1-(4-Cyclopropylphenyl)ethan-1-amine continue to evolve, with leading manufacturers implementing rigorous quality by design (QbD) principles in production. Analytical method validation now typically includes assessment of genotoxic impurities and elemental impurities to meet increasingly stringent regulatory expectations. These quality improvements support the compound's use in GMP-compliant pharmaceutical manufacturing.

Looking forward, computational chemistry approaches are being applied to better understand the structure-activity relationships of CAS No. 942938-63-8 derivatives. Molecular modeling studies suggest potential for creating selective receptor modulators by strategic modification of the core structure. Such in silico predictions are guiding synthetic efforts toward compounds with optimized target engagement and reduced off-target effects.

The supply chain for 1-(4-Cyclopropylphenyl)ethan-1-amine has seen diversification in recent years, with multiple suppliers offering the compound at various scales from milligram quantities for research to kilogram-scale production. This availability supports its growing adoption across different stages of drug development, from early hit identification through lead optimization phases. Proper cold chain logistics are typically recommended for long-term storage to maintain compound stability.

Academic interest in 942938-63-8 has spawned several mechanistic studies examining its reactivity patterns. Recent publications detail innovative C-H activation strategies for functionalizing the aromatic ring, as well as novel amine protection-deprotection sequences that preserve the sensitive cyclopropyl moiety. These methodological advances are expanding the synthetic toolbox available for structure-activity relationship exploration.

In regulatory contexts, 1-(4-Cyclopropylphenyl)ethan-1-amine has been reviewed under various chemical inventory programs worldwide. While not currently subject to significant use restrictions, manufacturers and users should monitor evolving chemical regulations as understanding of structure-based toxicity prediction models improves. Proactive risk assessment and safety testing remain important considerations for scale-up activities.

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